molecular formula C6H11NO3 B1592961 (2S,5R)-5-hydroxypiperidine-2-carboxylic acid CAS No. 50439-45-7

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid

Cat. No. B1592961
CAS RN: 50439-45-7
M. Wt: 145.16 g/mol
InChI Key: RKEYKDXXZCICFZ-UHFFFAOYSA-N
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Description

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid, also known as L-hydroxyproline, is a non-proteinogenic amino acid that is commonly found in collagen. It is a chiral molecule that has two enantiomers, L- and D- hydroxyproline. In

Scientific Research Applications

  • Scientific Field: Biochemistry

    • Application : “(2S,5R)-5-hydroxypiperidine-2-carboxylic acid”, also known as L-hydroxyproline, is a non-essential amino acid that is commonly found in collagen. It is an important component of connective tissues.
  • Scientific Field: Organic Chemistry

    • Application : In a study, Fe (II)/α-ketoglutaric acid-dependent dioxygenases were found to catalyze the hydroxylation of pipecolic acid .
    • Methods of Application : The study involved analyzing the structural confirmation and residue composition in the substrate-binding pocket of the enzyme. Molecular docking, virtual mutation analysis, and dynamic simulations were used in the study .
    • Results or Outcomes : The study found that the variant R97M showed an increased catalytic efficiency toward L-Pip. The kcat / Km value of the positive mutant R97M was about 1.83-fold that of the wild type .
  • Scientific Field: Medicinal Chemistry
    • Application : Piperidines, including “(2S,5R)-5-hydroxypiperidine-2-carboxylic acid”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
    • Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
    • Results or Outcomes : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3/c8-4-1-2-5(6(9)10)7-3-4/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKEYKDXXZCICFZ-UHNVWZDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NCC1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC[C@@H]1O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001302217
Record name trans-5-Hydroxy-L-pipecolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,5R)-5-hydroxypiperidine-2-carboxylic acid

CAS RN

50439-45-7
Record name trans-5-Hydroxy-L-pipecolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50439-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-L-pipecolic acid, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050439457
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-5-Hydroxy-L-pipecolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001302217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXY-L-PIPECOLIC ACID, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N38XA45QRV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid
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(2S,5R)-5-hydroxypiperidine-2-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
(2S,5R)-5-hydroxypiperidine-2-carboxylic acid

Citations

For This Compound
1
Citations
H Zahradníčková, S Opekar, L Řimnáčová, P Šimek… - Amino Acids, 2022 - Springer
Naturally occurring secondary amino acids, with proline as the main representative, contain an alpha-imino group in a cycle that is typically four-, five-, and six-membered. The unique …
Number of citations: 4 link.springer.com

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